5-Chloro-3-{2-[2-(2-acetamido-3-phenylpropanamido)-4-methylpentanamido]-3-hydroxybutanamido}-4-oxopentanoic acid
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Overview
Description
Ac-FLTD-CMK, also known as N-acetyl-Phe-Leu-Thr-Asp-chloromethylketone, is a selective inhibitor of gasdermin D cleavage. It is primarily used in scientific research to study pyroptosis, a form of programmed cell death associated with inflammation. The compound has shown effectiveness in inhibiting caspases-1, -4, -5, and -11, which are involved in the pyroptosis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-FLTD-CMK involves the coupling of N-acetyl-Phe-Leu-Thr-Asp with chloromethylketone. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
While specific industrial production methods for Ac-FLTD-CMK are not widely documented, the general approach would involve large-scale peptide synthesis techniques. This includes solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for the production of peptides and peptide-like compounds .
Chemical Reactions Analysis
Types of Reactions
Ac-FLTD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is reactive towards nucleophiles, allowing for the formation of covalent bonds with target proteins, particularly caspases .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with Ac-FLTD-CMK include amines and thiols.
Major Products
The major products formed from reactions with Ac-FLTD-CMK are covalent adducts with the target proteins, such as caspases. These adducts result in the inhibition of the enzymatic activity of the target proteins .
Scientific Research Applications
Ac-FLTD-CMK is widely used in scientific research to study the mechanisms of pyroptosis and inflammation. Its applications include:
Chemistry: Used as a tool to study the reactivity of chloromethylketone groups with nucleophiles.
Biology: Employed in cell-based assays to investigate the role of gasdermin D and caspases in pyroptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive inflammation, such as sepsis and neuroinflammatory conditions.
Industry: Utilized in the development of diagnostic assays for detecting caspase activity .
Mechanism of Action
Ac-FLTD-CMK exerts its effects by selectively inhibiting the cleavage of gasdermin D by inflammatory caspases. The compound binds covalently to the active site of caspases-1, -4, -5, and -11, preventing the cleavage of gasdermin D and subsequent formation of pores in the cell membrane. This inhibition reduces the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby suppressing pyroptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-YVAD-cmk: Another caspase inhibitor that targets caspase-1.
Z-DEVD-FMK: A caspase-3 inhibitor used to study apoptosis.
Ac-DMPD-CMK and Ac-DMLD-CMK: Inhibitors of caspase-3, effective in preventing pyroptosis and apoptosis
Uniqueness
Ac-FLTD-CMK is unique in its selective inhibition of gasdermin D cleavage by inflammatory caspases without affecting apoptotic caspases such as caspase-3. This selectivity makes it a valuable tool for studying pyroptosis specifically, without interfering with other forms of programmed cell death .
Properties
Molecular Formula |
C26H37ClN4O8 |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
3-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C26H37ClN4O8/c1-14(2)10-19(30-24(37)20(28-16(4)33)11-17-8-6-5-7-9-17)25(38)31-23(15(3)32)26(39)29-18(12-22(35)36)21(34)13-27/h5-9,14-15,18-20,23,32H,10-13H2,1-4H3,(H,28,33)(H,29,39)(H,30,37)(H,31,38)(H,35,36) |
InChI Key |
UCWNTWGHVCSMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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